Fmoc-D-Phe-OH
Description
D-Amino Acids in Peptidic Systems Research
Impact of D-Amino Acid Incorporation on Peptide Properties
Enhanced Enzymatic Stability and Protease Resistance
A significant advantage conferred by the D-stereochemistry of amino acids, including phenylalanine, is their enhanced resistance to enzymatic degradation. Natural peptides and proteins are primarily composed of L-amino acids, making them susceptible to breakdown by endogenous proteases and peptidases. The altered stereochemistry of D-amino acids disrupts the specific recognition sites and catalytic mechanisms of these enzymes, thereby increasing the peptide's resistance to proteolysis nih.govtandfonline.commdpi.compnas.orgmdpi.comresearchgate.netlifetein.com.cnfrontiersin.orgacs.orgfrontiersin.org.
Studies have demonstrated that peptides incorporating D-amino acids exhibit prolonged half-lives in biological environments compared to their L-amino acid counterparts. For instance, replacing L-amino acids with D-amino acids in peptide sequences has been shown to improve stability in human serum and lysosomal preparations nih.govmdpi.compnas.orgmdpi.comresearchgate.netfrontiersin.orgacs.org. One study reported that a peptide derivative with D-amino acid substitutions retained approximately 35% of its structure after 24 hours in human serum, with an estimated half-life of 14 hours, whereas its L-amino acid analogue degraded much more rapidly researchgate.net. Similarly, replacing L-arginine residues with D-arginine in conotoxins significantly enhanced their stability, with some analogues exhibiting half-lives of approximately 4 hours in human serum mdpi.com. The Fmoc protecting group itself does not inherently confer enzymatic stability, but when used in conjunction with D-amino acids, it facilitates the synthesis of peptides that benefit from this enhanced resistance chemimpex.com.
Table 1: Comparative Peptide Stability in Biological Environments
| Peptide Modification | Biological Environment | Remaining Peptide (%) | Half-life (approx.) | Reference |
| Peptide with D-amino acid substitutions | Human Serum | ~35% | 14 hours | researchgate.net |
| Conotoxin with L-Arg replaced by D-Arg | Human Serum | Not specified | ~4 hours | mdpi.com |
| MUC2 epitope peptide with D-amino acids in flanks | Human Serum | High resistance | Not specified | pnas.org |
| MUC2 epitope peptide with D-amino acids in flanks | Rat liver lysosomal preparation | High resistance | Not specified | pnas.org |
| PepD2 (D-form amino acids) | Rat Plasma | ~90% | Not specified | frontiersin.org |
| PepI2 (L-form amino acids) | Rat Plasma | Significantly less | 11.18 hours | frontiersin.org |
Modulation of Bioavailability and Biological Activity
The incorporation of D-amino acids, including D-phenylalanine, can influence the pharmacokinetic properties and biological activity of peptides. This stereochemical modification can lead to improved potency, enhanced receptor selectivity, and altered bioavailability nih.govtandfonline.commdpi.com. For example, the inclusion of D-phenylalanine in certain peptide structures has been shown to increase selectivity for specific biological targets, such as improving COX-2 selectivity over COX-1 in some drug conjugates nih.gov. Furthermore, some peptides containing D-amino acids have exhibited greater biological activity than their natural L-amino acid counterparts tandfonline.com.
However, the impact of D-amino acid substitution on biological activity is highly sequence-dependent. In some instances, replacing L-amino acids with D-isomers can lead to a reduction in potency or a complete loss of biological activity mdpi.commdpi.com. For example, studies on opioid receptor activity revealed that while some D-phenylalanine stereoisomers of a peptide maintained antinociceptive effects, others showed significantly reduced affinity for opioid receptors compared to their L-isomers mdpi.com. Fmoc-D-phenylalanine itself is utilized in drug development as a building block to enhance the stability and bioavailability of therapeutic peptides, contributing to more effective drug delivery systems nih.govchemimpex.com.
Influence on Conformational Space and Self-Assembly
The chirality of amino acid residues plays a pivotal role in dictating the conformational space and self-assembly behavior of peptides. Fmoc-protected amino acids, particularly phenylalanine derivatives, are well-known for their ability to self-assemble into ordered supramolecular structures, such as nanofibers and nanotubes, which can subsequently form hydrogels pnas.orgmdpi.comchemimpex.comnih.govmdpi.comresearchgate.netresearchgate.netpsu.eduresearchgate.netunits.itmdpi.comacs.orgresearchgate.netmdpi.comresearchgate.netcsic.esacs.orgnih.gov. The Fmoc group itself contributes significantly to this process through aromatic π–π stacking and hydrophobic interactions, which drive the initial aggregation pnas.orgchemimpex.commdpi.comcsic.es.
The presence of D-phenylalanine can influence the morphology, stability, and assembly kinetics of these structures. For instance, replacing a phenylalanine residue in diphenylalanine with its D-enantiomer has been shown to preserve its ability to form nanotubes while rendering these structures more homogeneous and stable nih.gov. Heterochiral peptides, containing both L- and D-amino acids, often exhibit enhanced hydrogelation properties compared to their homochiral counterparts due to altered amphipathic characteristics that promote self-assembly into stable structures mdpi.com. The specific arrangement of D-amino acids can lead to distinct nanostructures, such as nanotapes or twisted fibers nih.gov. Fmoc-D-phenylalanine has been shown to form hydrogels, and this gelation capability is not exclusive to its L-enantiomer, with racemic mixtures also capable of forming gels researchgate.net. The critical gelation concentration (CGC) for Fmoc-phenylalanine (Fmoc-F) has been reported to be around 2.0 mg/mL acs.org.
Table 2: Self-Assembly Properties of Fmoc-Phenylalanine Derivatives
| Peptide Derivative | Critical Gelation Concentration (CGC) | Primary Assembly Structure | Notes | Reference |
| Fmoc-Phenylalanine (Fmoc-F) | 2.0 mg/mL | Nanofibrils | Forms gels under specific conditions; gelation not specific to D or L configuration. | researchgate.netacs.org |
| Fmoc-Diphenylalanine (Fmoc-FF) | Not specified | Nanofibers, Nanotubes | Forms hydrogels; versatile preparation conditions (solvent, pH, temperature, ionic strength, shear). | acs.orgresearchgate.netmdpi.comnih.gov |
| Fmoc-D-Phe-L-Phe-OFm | Not specified | Micro-/nanofibers | Replacement of L-Phe with D-Phe restricted morphological diversity compared to homochiral Fmoc-FF-OFm. | mdpi.com |
| Fmoc-F5-Phe | 2.1 mM (0.1 wt%) | Fibrils | Higher propensity for self-assembly and faster gelation than Fmoc-Tyr. | psu.edu |
Stereoisomerism and Its Implications in Self-Assembly and Hydrogel Formation
The stereochemistry of amino acids is a fundamental factor influencing the self-assembly processes that lead to hydrogel formation. The difference between L- and D-phenylalanine, while subtle, can lead to significant variations in how molecules interact and organize into supramolecular structures mdpi.comnih.govmdpi.comresearchgate.netmdpi.comresearchgate.netrsc.org. Fmoc-protected dipeptides and tripeptides, including those with D-phenylalanine, readily self-assemble into ordered nanostructures, often driven by non-covalent interactions such as hydrogen bonding, π–π stacking, and hydrophobic forces chemimpex.commdpi.comcsic.es.
Studies comparing Fmoc-L-phenylalanine and Fmoc-D-phenylalanine highlight the impact of chirality. While both enantiomers can form hydrogels, differences in the stability and morphology of the resulting structures have been observed mdpi.comnih.govresearchgate.netmdpi.com. For instance, heterochiral diphenylalanine (D-Phe-L-Phe) has been shown to form more homogeneous and stable nanotubes compared to its homochiral counterpart nih.gov. Chirality also affects how these peptide assemblies interact with other molecules, such as proteins, which can critically influence the hydrogelation process rsc.org. In one study, an L-peptide self-assembled into nanofibers in the presence of bovine serum albumin (BSA), leading to hydrogel formation, whereas its D-enantiomer did not gel under similar conditions, underscoring the stereospecificity of protein-induced self-assembly rsc.org. The ability of Fmoc-D-phenylalanine to participate in hydrogel formation makes it a valuable component for applications requiring stable, biocompatible matrices, particularly where slow degradation is desired researchgate.net.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVFAHZPLIXNDH-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86123-10-6 | |
| Record name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Methodologies and Strategies for Fmoc D Phenylalanine and Its Derivatives
General Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for assembling peptide chains. It involves anchoring the C-terminal amino acid to an insoluble solid support (resin), allowing for sequential addition of protected amino acids through a series of chemical reactions. The advantages of SPPS include the ease of separating the growing peptide chain from excess reagents and byproducts via filtration and washing, the amenability to automation, and the ability to use excess reagents to drive reactions to completion, thereby minimizing physical losses oup.combachem.com.
Role of Fmoc Protecting Group in Amino Acid Derivatization
The Fmoc group is a base-labile protecting group for the α-amino function of amino acids wikipedia.org. Its primary role is to prevent unwanted reactions of the amino group during the activation and coupling of the carboxyl group of an incoming amino acid to the peptide chain. The Fmoc group is stable under acidic conditions, which is crucial for orthogonality with acid-labile side-chain protecting groups, such as tert-butyl (tBu) wikipedia.orgaltabioscience.comiris-biotech.denih.gov. This orthogonality allows for selective deprotection of the α-amino group without affecting the protected side chains or the linkage to the resin. Fmoc-protected amino acids are widely used due to their compatibility with automated synthesizers and the ability to monitor reaction progress via UV absorbance of the Fmoc group and its byproducts wikipedia.orgaltabioscience.com.
Deprotection Mechanisms and Conditions in Fmoc Chemistry
The removal of the Fmoc group is a critical step in the SPPS cycle, typically achieved using a weak base. The most common reagent for Fmoc deprotection is a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF), usually at a concentration of 20% wikipedia.orgaltabioscience.comnih.govpeptide.comuci.edu. The mechanism involves the abstraction of an acidic proton at the 9-position of the fluorene (B118485) ring by the base, followed by a β-elimination reaction. This process liberates carbon dioxide and a highly reactive dibenzofulvene (DBF) intermediate wikipedia.orgaltabioscience.comnih.govpeptide.com. The DBF intermediate is rapidly scavenged by the amine base (e.g., piperidine) to form a stable adduct, preventing it from reacting with the deprotected amine of the peptide chain and causing side reactions wikipedia.orgnih.govpeptide.com. Other secondary amines like 4-methylpiperidine (B120128) and piperazine (B1678402) can also be used as deprotection reagents, offering similar efficiency with potential advantages in toxicity and handling nih.govembrapa.br. The deprotection reaction is generally fast, with optimized protocols achieving completion in under three minutes peptide.com.
Advanced Synthetic Routes for Fmoc-D-Phenylalanine
The synthesis of Fmoc-D-phenylalanine involves two key stages: obtaining the D-phenylalanine enantiomer and then attaching the Fmoc protecting group.
Stereoselective Synthesis of D-Phenylalanine Precursors
The production of enantiomerically pure D-phenylalanine is crucial for synthesizing peptides with specific stereochemistry. Traditional methods for obtaining D-amino acids include resolution of racemic mixtures, either through chemical crystallization with chiral resolving agents or enzymatic resolution acs.orgplos.org. Enzymatic methods are particularly attractive for their high specificity and mild conditions. For instance, phenylalanine ammonia (B1221849) lyases (PALs) can be used to stereoselectively convert L-phenylalanine into trans-cinnamic acid and ammonia, or to resolve DL-phenylalanine to produce D-phenylalanine plos.orgnih.gov. Engineered enzymes, such as D-amino acid dehydrogenases and D-amino acid transaminases, are also employed in biocatalytic cascades for the asymmetric synthesis of D-phenylalanines from prochiral precursors or L-amino acids acs.orgmdpi.comrsc.orgresearchgate.net. For example, a tri-enzymatic cascade involving L-amino acid deaminase, D-amino acid dehydrogenase, and glucose dehydrogenase has been developed to convert L-phenylalanine to D-phenylalanine with high yield and enantioselectivity rsc.orgresearchgate.net.
Fmoc Derivatization Techniques
The introduction of the Fmoc group onto the amino group of D-phenylalanine is typically achieved using Fmoc-activating reagents. The most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) wikipedia.orgresearchgate.netscielo.brtotal-synthesis.comacs.orgthieme-connect.com.
Using Fmoc-Cl: D-phenylalanine is reacted with Fmoc-Cl under Schotten-Baumann conditions, which typically involve a mild base like sodium bicarbonate in an aqueous-organic solvent mixture (e.g., dioxane/water or ethanol/water) scielo.brtotal-synthesis.comrsc.org. The reaction mechanism involves the nucleophilic attack of the amino group on the chloroformate, with chloride being the leaving group and the base neutralizing the liberated HCl total-synthesis.comacs.org. While Fmoc-Cl is effective, it is sensitive to moisture and heat total-synthesis.com.
Using Fmoc-OSu: Fmoc-OSu is often preferred due to its greater stability and reduced side reactions compared to Fmoc-Cl researchgate.nettotal-synthesis.comthieme-connect.com. The reaction proceeds via nucleophilic substitution, where the amino group of D-phenylalanine attacks the succinimide (B58015) carbonate, forming the Fmoc-protected amino acid and releasing N-hydroxysuccinimide medchemexpress.com. This method generally yields Fmoc-protected amino acids in high purity researchgate.net.
A general procedure for Fmoc protection of amino acids involves reacting the amino acid with Fmoc-Cl or Fmoc-OSu in a mixture of water and an organic solvent (e.g., ethanol) under mild basic conditions, followed by acidification and extraction to isolate the product rsc.org.
Synthesis of Fluorinated Fmoc-D-Phenylalanine Derivatives
The incorporation of fluorine atoms into amino acid structures can significantly alter peptide properties, such as metabolic stability, lipophilicity, and binding affinity ontosight.aichemimpex.comchemimpex.comnih.gov. The synthesis of fluorinated Fmoc-D-phenylalanine derivatives involves introducing fluorine onto the phenyl ring or other positions of the D-phenylalanine backbone, followed by Fmoc protection.
For example, 2-fluoro-D-phenylalanine derivatives can be synthesized using chiral Ni(II) complexes, followed by Fmoc protection with Fmoc-OSu beilstein-journals.org. This approach has yielded Fmoc-protected fluorinated phenylalanines with good enantiomeric purity. Specific examples include the synthesis of Fmoc-D-Phe(2-F)-OH ontosight.ai and Fmoc-4-fluoro-D-phenylalanine chemimpex.comsigmaaldrich.com. The synthesis of fluorinated phenylalanines can also be achieved through various chemical and enzymatic routes. For instance, specific enzymatic cascades have been developed to produce D-m-fluoro-phenylalanine from racemic mixtures mdpi.com. Furthermore, strategies involving direct fluorination of phenylalanine precursors or derivatives have been explored, although protecting groups like Boc, Fmoc, and Cbz have shown limited compatibility with certain fluorination reactions, often resulting in low yields nih.govbeilstein-journals.orgresearchgate.net.
The synthesis of these derivatives often involves careful control of reaction conditions to maintain stereochemical integrity and achieve high purity. For example, the synthesis of Fmoc-4-fluoro-D-phenylalanine utilizes the Fmoc protecting group for selective protection during peptide synthesis, enhancing the compound's utility in developing novel therapeutics chemimpex.com.
Synthesis of Fmoc-D-Phe(2-F)-OH (Fmoc-2-fluoro-D-phenylalanine)
The synthesis of Fmoc-2-fluoro-D-phenylalanine has been reported using specific laboratory procedures. One described method involves the synthesis of a racemic mixture of the fluorinated phenylalanine derivative, followed by separation of the enantiomers using an alkaline protease from Bacillus subtilis researchgate.net. This enzymatic resolution step is crucial for obtaining the desired D-enantiomer.
Related strategies for synthesizing fluorinated phenylalanine derivatives, which could be adapted for Fmoc-D-Phe(2-F)-OH, include palladium-catalyzed Negishi cross-coupling reactions. For instance, the coupling of halogenated aryl zinc reagents with protected iodoalanine derivatives, catalyzed by Pd(0) complexes like Pd₂(dba)₃ with SPhos ligand, has been employed to synthesize related fluorinated phenylalanine esters . Additionally, methods involving chiral auxiliaries have been used for the synthesis of 2-fluoro- and 2,6-difluoro Fmoc-Phe derivatives nih.gov.
| Method/Strategy | Key Reagents/Catalysts | Conditions | Yield/Enantioselectivity | References |
| Synthesis and Enzymatic Resolution | Alkaline protease from Bacillus subtilis | Specific procedures described by Pajpanova (2000) | Enantiomeric separation | researchgate.net |
| Palladium-Catalyzed Negishi Cross-Coupling | Pd₂(dba)₃, SPhos ligand, aryl zinc reagents | Pd(0) catalysis | High enantioselectivity | |
| Synthesis via Chiral Auxiliary | Chiral auxiliary 39 | Not specified | Not specified | nih.gov |
Synthesis of Fmoc-3-fluoro-D-phenylalanine
While specific detailed synthetic procedures for Fmoc-3-fluoro-D-phenylalanine are not extensively detailed in the provided snippets, several general strategies applicable to the synthesis of meta-fluorinated phenylalanines are available. These methods typically involve the synthesis of the 3-fluoro-D-phenylalanine amino acid core, followed by Fmoc protection of the alpha-amino group.
Applicable synthetic approaches include:
Palladium-Catalyzed Cross-Coupling Reactions: Negishi cross-coupling of aryl halides with organozinc reagents derived from protected amino acids, catalyzed by palladium complexes, is a versatile method for preparing various substituted phenylalanines, including meta-substituted ones nih.govbeilstein-journals.org.
Alkylation of Glycine via Chiral Metal Complexes: The use of chiral nickel complexes allows for the enantioselective synthesis of fluorinated phenylalanines, including meta-substituted derivatives, through alkylation with fluorinated aryl chlorides nih.govbeilstein-journals.orgpsu.edubeilstein-journals.org.
Asymmetric Hydrogenation: The asymmetric hydrogenation of fluorinated dehydroamino acids using chiral catalysts provides a route to enantiomerically pure fluorinated phenylalanine derivatives beilstein-journals.orgresearchgate.net.
Enzymatic Resolution: The resolution of racemic fluorinated amino acid amides using enzymes is another method to obtain enantiomerically pure products researchgate.net.
Synthetic Approaches for Incorporating Fluorine into Phenylalanine
The incorporation of fluorine atoms into the phenylalanine side chain is a key strategy for modulating the physicochemical and biological properties of peptides and proteins nih.govbeilstein-journals.orgmdpi.com. Several synthetic methodologies have been developed to achieve this:
Palladium-Catalyzed Cross-Coupling Reactions: Negishi cross-coupling is a widely used method, involving the reaction of aryl halides with organozinc homoenolates of protected amino acids, typically catalyzed by Pd(0) complexes nih.govbeilstein-journals.org. This strategy offers versatility in introducing various aryl substituents, including fluorinated ones, with high enantioselectivity nih.govbeilstein-journals.org. For example, coupling of halogenated aryl zinc reagents with protected iodoalanine derivatives can yield fluorinated phenylalanine esters . Stille coupling has also been utilized for specific substitutions beilstein-journals.org.
Alkylation of Glycine via Chiral Metal Complexes: Chiral nickel Schiff's base complexes are instrumental in the enantioselective synthesis of fluorinated phenylalanines. These complexes, upon deprotonation and subsequent alkylation with fluorinated aryl chlorides, can generate a new stereogenic center with high enantioselectivity nih.govbeilstein-journals.orgpsu.edubeilstein-journals.org. Acid hydrolysis then liberates the fluorinated amino acids.
Asymmetric Hydrogenation: This technique involves the catalytic hydrogenation of fluorinated dehydroamino acids using chiral catalysts to produce enantiomerically pure fluorinated phenylalanine derivatives beilstein-journals.orgresearchgate.net.
Electrophilic Fluorination: Reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor are employed for the electrophilic fluorination of electron-rich amino acid side chains, enabling direct introduction of fluorine atoms onto the aromatic ring mdpi.com.
Biochemical and Enzymatic Methods: Fluorine can be incorporated using biochemical routes, such as directed evolution of enzymes like tryptophan synthase to convert fluorinated building blocks into amino acids mdpi.com. Furthermore, engineered cellular uptake of fluorinated precursors can control fluorine selectivity in vivo for microbial fermentation of fluorinated compounds biorxiv.org. Enzymatic resolution of racemic fluorinated amino acid amides also provides access to enantiomerically pure products researchgate.netresearchgate.net.
Synthesis of Other Substituted Fmoc-D-Phenylalanine Derivatives
Beyond fluorinated derivatives, other substitutions on the phenylalanine side chain are synthesized using various chemical strategies to create specialized building blocks for peptide research and development.
Fmoc-D-β-phenylalanine Synthesis
Fmoc-D-β-phenylalanine is a derivative characterized by the amino group being attached to the beta-carbon of the propanoic acid chain, which bears a phenyl substituent. While specific synthesis procedures are not detailed in the provided snippets, the synthesis typically involves the construction of the β-phenylalanine backbone, followed by the Fmoc protection of the alpha-amino group. Organozinc chemistry has been employed for the direct synthesis of Fmoc-protected substituted amino acids, which could be applicable to β-amino acid derivatives researchgate.net. The synthesis of such β-amino acids often starts from precursors that allow for the introduction of the amino group at the beta position.
Fmoc-4-benzoyl-D-phenylalanine (Fmoc-D-Bpa-OH) Synthesis
Fmoc-4-benzoyl-D-phenylalanine incorporates a benzoyl group at the para-position of the phenylalanine phenyl ring. The synthesis of such benzoyl-substituted amino acids generally involves multi-step chemical sequences. One common strategy is to functionalize a pre-existing phenylalanine derivative or to construct the amino acid from precursors that already contain the benzoyl moiety or a group that can be converted into it. For instance, the synthesis of a related compound, p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine, was achieved in an 11-step process starting from 3-(4-bromophenyl)-1-propanol nih.gov. This illustrates that the synthesis of these complex derivatives can be intricate, requiring several chemical transformations to install the desired functional group onto the phenyl ring, followed by Fmoc protection of the alpha-amino group. Organozinc chemistry is also a recognized method for the synthesis of substituted phenylalanines researchgate.net.
Compound List
Fmoc-D-phenylalanine
Fmoc-D-Phe(2-F)-OH (Fmoc-2-fluoro-D-phenylalanine)
Fmoc-3-fluoro-D-phenylalanine
Fmoc-D-β-phenylalanine
Fmoc-4-amino-D-phenylalanine
Fmoc-4-benzoyl-D-phenylalanine (Fmoc-D-Bpa-OH)
Applications in Advanced Peptide Chemistry and Drug Discovery Research
Fmoc-D-Phenylalanine in the Design and Synthesis of Peptide-Based Therapeutics.chemimpex.comguidechem.com
The incorporation of Fmoc-D-phenylalanine into peptide synthesis has become a cornerstone of modern medicinal chemistry. guidechem.com The Fmoc protecting group facilitates a stable yet easily removable shield for the amino group during solid-phase peptide synthesis (SPPS), a technique that allows for the stepwise construction of peptide chains. chemimpex.comnih.gov This process enables the precise assembly of amino acids in a desired sequence, which is fundamental to creating peptides with specific therapeutic functions. chemimpex.com The D-configuration of the phenylalanine residue confers resistance to enzymatic degradation, a major hurdle for the therapeutic use of natural L-amino acid-based peptides. vulcanchem.com
Development of Peptide Libraries for Drug Candidate Screening.chemimpex.comchemimpex.com
The generation of diverse peptide libraries is a crucial strategy in the initial phases of drug discovery. chemimpex.com These libraries, containing a vast number of different peptide sequences, are screened to identify potential drug candidates that bind to specific biological targets. chemimpex.com Fmoc-D-phenylalanine is an essential component in the creation of these libraries, allowing for the introduction of D-amino acids, which expands the structural diversity and potential bioactivity of the synthesized peptides. chemimpex.comchemimpex.com
Table 1: Key Properties of Fmoc-D-phenylalanine Derivatives Used in Peptide Library Synthesis
| Derivative | CAS Number | Molecular Formula | Purity | Key Application |
| Fmoc-D-phenylalanine | 86123-10-6 | C24H21NO4 | ≥ 99.5% (Chiral HPLC) | Standard building block for D-Phe incorporation. chemimpex.com |
| Fmoc-4-(Boc-aminomethyl)-D-phenylalanine | 268731-06-2 | C30H32N2O6 | ≥ 98% (HPLC) | Used for creating diverse peptide libraries for screening. chemimpex.com |
| Fmoc-4-amino-D-phenylalanine | 324017-21-2 | C24H22N2O4 | ≥ 99.5% (Chiral HPLC) | Facilitates incorporation of D-amino acids to explore novel biochemical pathways. chemimpex.com |
This table is for informational purposes and showcases examples of derivatives.
Role in Peptide Drug Conjugate Development.
Peptide-drug conjugates (PDCs) represent a targeted approach to therapy, where a peptide with high specificity for a target cell is linked to a potent drug molecule. This strategy aims to deliver the therapeutic agent directly to the site of action, minimizing off-target effects. Fmoc-D-phenylalanine plays a role in the synthesis of the peptide component of these conjugates. In a recent study, Fmoc-D-Phe preloaded Wang resin was used in the solid-phase synthesis of a de novo cyclic peptide that was subsequently conjugated to β-naloxamine to create a KOR-targeting ligand. nih.gov The D-phenylalanine was incorporated to mimic a key interaction group of a known small molecule agonist. nih.gov
Therapeutic Applications for Chronic Diseases (e.g., Cancer, Metabolic Disorders).chemimpex.comdataintelo.com
The unique properties of peptides containing D-phenylalanine make them promising candidates for treating chronic diseases like cancer and metabolic disorders. chemimpex.com The increased stability provided by the D-amino acid allows for a longer duration of action in the body. Research has shown that D-phenylalanine itself can promote the proliferation, migration, and invasion of non-small cell lung cancer (NSCLC) cells. nih.gov Furthermore, studies have indicated that interfering with phenylalanine metabolism could be a therapeutic strategy for multiple myeloma. nih.gov While these studies focus on the amino acid itself, the incorporation of Fmoc-D-phenylalanine into peptide-based drugs allows for the targeted delivery and enhanced stability of therapeutic agents aimed at these diseases. chemimpex.comchemimpex.com
Design of Peptides with Enhanced Bioactivity and Stability.chemimpex.combocsci.com
A primary advantage of using Fmoc-D-phenylalanine is the enhanced stability it imparts to synthetic peptides. chemimpex.com Natural peptides composed of L-amino acids are often rapidly broken down by proteases in the body, limiting their therapeutic effectiveness. nih.gov By substituting L-amino acids with their D-counterparts, such as D-phenylalanine, peptides become more resistant to this enzymatic degradation. vulcanchem.comresearchgate.net This increased stability leads to a longer half-life and sustained biological activity. chemimpex.com Furthermore, the incorporation of D-amino acids can also influence the three-dimensional structure of the peptide, potentially leading to improved binding affinity for its target and enhanced bioactivity. chemimpex.com
Peptidomimetics and Non-Canonical Amino Acid Incorporation.nih.govbiosynth.com
Peptidomimetics are compounds that mimic the structure and function of natural peptides but with modified features to improve their drug-like properties. sigmaaldrich.com The incorporation of non-canonical amino acids, including D-amino acids like D-phenylalanine, is a key strategy in the design of peptidomimetics. nih.govnih.gov
Engineering Peptidomimetics with Fmoc-D-Phenylalanine.benchchem.combiosynth.com
Fmoc-D-phenylalanine is a valuable tool for engineering peptidomimetics. biosynth.com Its use in solid-phase peptide synthesis allows for the precise placement of a D-amino acid within a peptide sequence, which can significantly alter the peptide's conformation and biological properties. nih.govvulcanchem.com This strategic incorporation can lead to peptidomimetics with enhanced stability against proteolysis, improved receptor selectivity, and better oral bioavailability. nih.govsigmaaldrich.com For example, the introduction of D-phenylalanine has been shown to be an effective method for synthesizing cyclic lipopeptides and other cyclic peptides with antimicrobial activity. biosynth.com The ability to create these modified peptides opens up new avenues for developing more effective and durable therapeutic agents. bloomtechz.com
Impact on Receptor Targeting and Efficacy
The incorporation of Fmoc-D-phenylalanine into peptide structures has a marked impact on their ability to target specific biological receptors and enhances their therapeutic efficacy. The D-configuration of the amino acid provides resistance to enzymatic degradation, a crucial factor for peptide-based drugs. This increased stability allows for a longer duration of action in the body, improving the potential for the peptide to reach and interact with its target receptor.
The unique structure of D-phenylalanine derivatives can be leveraged to fine-tune peptide-receptor interactions. For example, modifications such as fluorination of the phenyl ring can enhance the binding affinity of peptides to their targets, potentially leading to more potent and selective therapeutic agents. chemimpex.comchemimpex.com This is particularly valuable in the design of drugs targeting specific receptors, where high affinity and specificity can lead to more effective treatments with fewer side effects. chemimpex.com The hydrophobic nature of the phenyl group in Fmoc-D-phenylalanine also plays a role, as it can enhance penetration of lipid bilayers, although this may also reduce compatibility with polar solvents.
Research has demonstrated that the inclusion of D-amino acids, facilitated by Fmoc-D-phenylalanine, allows for the exploration of novel biochemical pathways and therapeutic targets. chemimpex.com In the development of peptide-based therapeutics, such as those for cancer and metabolic disorders, the precise amino acid sequence is critical for biological activity. chemimpex.com The use of Fmoc-D-phenylalanine and its derivatives in solid-phase peptide synthesis (SPPS) enables the creation of complex peptides with tailored properties for specific receptor targeting. ontosight.ai
Protein Engineering and Modification
Fmoc-D-phenylalanine is an instrumental tool in the field of protein engineering, where it is used to modify proteins to enhance their function and stability. chemimpex.com The incorporation of this non-natural amino acid can introduce specific functional groups into proteins, allowing for more precise control over their structure and function.
Improving Protein Function and Stability via Fmoc-D-Phenylalanine Incorporation
The ability to modify proteins with Fmoc-D-phenylalanine and its derivatives opens up possibilities for creating proteins with novel properties, such as altered catalytic activity or improved binding affinity to specific ligands. This has significant implications for the production of therapeutic proteins and biomaterials with customized functionalities.
Development of Biocatalysts and Enzymes
Fmoc-D-phenylalanine and its derivatives are also employed in the development of novel biocatalysts and enzymes. chemimpex.com The incorporation of this unnatural amino acid can lead to enzymes with enhanced stability and activity, which is crucial for various biotechnological applications. chemimpex.com
Research has shown that even simple molecules like Fmoc-phenylalanine can form supramolecular structures with catalytic properties. For instance, when mixed with a lysine (B10760008) derivative and hemin (B1673052) chloride, it forms a hydrogel with peroxidase mimic activity. acs.org The catalytic activity of such a structure was found to be greater than that of free hemin. acs.org The enhanced activity is attributed to the aggregation of catalytic groups, bringing them into close proximity and creating hydrophobic pockets. acs.org The engineering of enzymes with improved catalytic properties is a significant area of research, with D-phenylalanines being valuable chiral building blocks in their synthesis. researchgate.net
Research in Neuroscience and Neurological Disorders
The use of Fmoc-D-phenylalanine extends into the realm of neuroscience, where it aids in the study of neurological disorders and brain function. chemimpex.comchemimpex.com Peptides containing D-amino acids are valuable tools in this research area.
Studies on Neurotransmitter Pathways and Neuropeptides
Fmoc-D-phenylalanine is utilized in studies related to neurotransmitter pathways. chemimpex.com Phenylalanine itself is a precursor to several key neurotransmitters, including dopamine, norepinephrine, and epinephrine, which are essential for regulating mood, alertness, and stress responses. wikipedia.orgmedicalnewstoday.com D-phenylalanine, in particular, is believed to inhibit the breakdown of endorphins, the body's natural painkillers, and may have antidepressant effects by modulating neurotransmitter activity.
The incorporation of modified amino acids like Fmoc-D-phenylalanine into peptides allows researchers to investigate how structural alterations influence neurotransmitter activity and neuronal signaling. This is crucial for understanding the pathogenesis of neuropsychiatric symptoms in chronic inflammatory conditions, which can interfere with both serotonergic and adrenergic neurotransmitter systems. nih.gov
Understanding the Role of Peptides in Brain Function
Peptides play a significant role in brain function, and Fmoc-D-phenylalanine is instrumental in creating the synthetic peptides needed to study these roles. chemimpex.com The ability of D-phenylalanine to activate carbonic anhydrases has been used to probe the role of these enzymes in memory formation. nih.gov Studies have shown that D-phenylalanine can enhance object recognition and fear extinction memory formation, suggesting a broader role for this amino acid and carbonic anhydrase in memory. nih.gov
The development of peptide-based therapeutics for neurological disorders is an active area of research, and the unique properties of D-amino acids make them valuable components in the design of such drugs. chemimpex.comchemimpex.com
Bioconjugation and Targeted Drug Delivery Systems
Fmoc-D-phenylalanine is a valuable component in the development of sophisticated drug delivery and diagnostic systems. Its unique structural characteristics, including the hydrophobic Fmoc group and the chiral D-amino acid core, enable its use in creating targeted and efficient therapeutic agents.
Creating Bioconjugates for Drug Delivery and Diagnostics
Bioconjugation involves the linking of biomolecules to other molecules, such as drugs or imaging agents, to create novel constructs with combined functionalities. The Fmoc group in Fmoc-D-phenylalanine is instrumental in this process, serving as a temporary protecting group that allows for selective chemical reactions during the synthesis of these complex molecules. vulcanchem.com This selective protection is crucial for attaching biomolecules to surfaces or other compounds, a key step in developing targeted drug delivery systems and diagnostic tools. chemimpex.comnetascientific.com
The resulting bioconjugates can be designed to specifically target diseased cells or tissues. For instance, antibodies, known for their high specificity and selectivity, can be conjugated with cytotoxic drugs. diva-portal.org This approach, creating what is known as an antibody-drug conjugate (ADC), allows for the direct delivery of a therapeutic payload to cancer cells, minimizing damage to healthy surrounding tissues. diva-portal.org The use of D-amino acids like D-phenylalanine in the peptide linker component of these conjugates can enhance their stability against enzymatic degradation in the body, a significant advantage for therapeutic applications.
The versatility of Fmoc-D-phenylalanine and its derivatives extends to their use in attaching biomolecules to various surfaces, which is fundamental for creating diagnostic assays and biosensors. vulcanchem.comnetascientific.com
Design of Self-Assembling Nanostructures for Enhanced Bioavailability
A significant application of Fmoc-D-phenylalanine lies in its ability to drive the self-assembly of molecules into well-defined nanostructures. chemimpex.com This process is governed by a combination of non-covalent interactions, including π-π stacking of the aromatic fluorenyl rings and hydrogen bonding between the peptide backbones. mdpi.com The hydrophobic nature of both the Fmoc group and the phenylalanine side chain contributes to the stability of these assemblies in aqueous environments. chemimpex.comnih.gov
These self-assembling systems can form various nanostructures, such as nanofibers, which entangle to create hydrogels. mdpi.comresearchgate.net Hydrogels are particularly promising for drug delivery because they can encapsulate therapeutic agents within their porous, water-swollen network. nih.govresearchgate.net This encapsulation can protect the drug from premature degradation and allow for its sustained and controlled release over time. nih.govnih.gov The use of Fmoc-amino acids can lead to the formation of hydrogels with high stability and biocompatibility. nih.gov
The formation of these nanostructures can significantly enhance the bioavailability of poorly soluble drugs. By encapsulating a hydrophobic drug within a self-assembled nanocarrier, its solubility in the bloodstream is effectively increased, leading to better absorption and therapeutic efficacy. chemimpex.com Research has demonstrated the loading of various drugs into Fmoc-phenylalanine-based hydrogels for controlled release. nih.govbeilstein-journals.org
| Self-Assembling System | Key Interactions | Resulting Nanostructure | Application Benefit |
| Fmoc-D-phenylalanine | π-π stacking, Hydrogen bonding, Hydrophobic interactions chemimpex.commdpi.comnih.gov | Nanofibers, Hydrogels mdpi.comresearchgate.net | Encapsulation and sustained release of drugs, Enhanced bioavailability chemimpex.comnih.gov |
| Fmoc-dipeptides | Aromatic stacking, β-sheet formation mdpi.com | Nanofiber networks, Scaffolds vulcanchem.com | Controlled drug delivery, Tissue engineering scaffolds vulcanchem.com |
Role in Amyloid Aggregation Inhibition Research
The aggregation of amyloid-beta (Aβ) peptides into toxic oligomers and insoluble fibrils is a central pathological hallmark of Alzheimer's disease. jst.go.jp The phenylalanine residues at positions 19 and 20 of the Aβ sequence are known to be critical for this aggregation process, primarily through π-π stacking interactions that stabilize the fibril structure. jst.go.jpplos.org Consequently, strategies to disrupt these interactions are a major focus of research into inhibitors of Aβ aggregation.
Fmoc-D-phenylalanine is utilized in the synthesis of peptide-based inhibitors designed to interfere with this pathological process. mdpi.comacs.org The incorporation of D-amino acids, such as D-phenylalanine, into peptide sequences offers a significant advantage: increased resistance to proteases, the enzymes that would otherwise rapidly degrade natural L-amino acid peptides in the body. plos.org This enhanced stability makes D-peptides more suitable as potential therapeutic agents.
Research has shown that peptides containing D-phenylalanine can effectively modulate the aggregation of Aβ. plos.org Studies using peptide fragments of Aβ where L-phenylalanine was replaced by its D-enantiomer demonstrated an ability to alter the aggregation pathway of the full-length Aβ peptide, often leading to the formation of non-toxic, amorphous aggregates instead of harmful oligomers. plos.org
The mechanism of inhibition often involves the D-amino acid-containing peptide binding to the Aβ monomer or early-stage oligomers. This binding sterically hinders the proper alignment required for the formation of the characteristic β-sheet structure of amyloid fibrils. plos.org Various analytical techniques are employed to study this inhibition.
| Research Finding | Method of Study | Implication for Inhibition | Reference |
| D-enantiomers of phenylalanine at position 19 and/or 20 in Aβ fragments modulate Aβ aggregation. | Thioflavin T (ThT) assay, Transmission Electron Microscopy (TEM) | Alters aggregation to favor non-toxic oligomers and amorphous aggregates. | plos.org |
| Substitution of phenylalanine with non-aromatic cyclohexylalanine (Cha) inhibits fibril formation. | ThT assay, Circular Dichroism (CD), Size-Exclusion Chromatography (SEC) | Highlights the critical role of aromatic π–π interactions in Aβ aggregation. | jst.go.jp |
| Pentapeptide analogs based on the Aβ19–23 fragment can potently inhibit Aβ42 aggregation. | ThT fluorescence assay, CD spectroscopy, TEM | Demonstrates that mimics of the FFAED sequence can disrupt the aggregation process. | mdpi.com |
| D-amino acid-containing peptides are more resistant to proteases. | General knowledge in peptide chemistry | Increased in vivo stability makes them better therapeutic candidates. | plos.org |
Advanced Material Science and Nanotechnology Applications
Self-Assembly of Fmoc-D-Phenylalanine and Its Derivatives
The self-assembly of Fmoc-D-phenylalanine is a complex process governed by a delicate interplay of non-covalent interactions, leading to the formation of hierarchical nanostructures. This phenomenon is central to its use in creating advanced functional materials.
Fmoc-protected amino acids, including Fmoc-D-phenylalanine, are effective low molecular weight hydrogelators. semanticscholar.org The process of self-assembly initiates with the organization of individual Fmoc-D-phenylalanine molecules into nanofibers. These fibers, characterized by their high aspect ratio, subsequently entangle to form a three-dimensional network that entraps a large volume of water, resulting in the formation of a hydrogel. researchgate.netnih.gov The resulting hydrogels can exhibit properties comparable to those formed from longer peptides and covalently cross-linked polymers. researchgate.net These supramolecular structures are of particular interest for biomedical applications, such as scaffolds for tissue culture and vehicles for drug delivery. researchgate.net
The self-assembly of Fmoc-phenylalanine derivatives is highly sensitive to environmental conditions. Several key factors can influence the formation and properties of the resulting hydrogels:
pH: The pH of the aqueous solution plays a critical role in the hydrogelation process. researchgate.netrsc.org The charge state of the C-terminal carboxylic acid group is pH-dependent, which in turn affects the intermolecular interactions and the stability of the self-assembled structures. acs.orgnih.gov For instance, hydrogelation of some Fmoc-phenylalanine derivatives is highly sensitive to pH, with rigid hydrogels forming at acidic pH (e.g., 3.5) and significantly weaker gels at neutral pH. nih.gov
Buffer Ions: The presence and type of buffer ions can significantly impact hydrogel formation. researchgate.netrsc.org Ions in the buffer can screen electrostatic repulsions between the charged molecules, thereby promoting their packing into a supramolecular network. nih.govrsc.org Different buffer systems can lead to variations in the morphology of the self-assembled structures. rsc.org
Hydrophobicity: The hydrophobic nature of both the fluorenyl and phenyl groups is a major driving force for self-assembly. semanticscholar.org Modifications to the hydrophobicity, for example through halogenation of the phenyl ring, can enhance the efficiency of self-assembly and hydrogelation. rsc.org Conversely, increasing hydrophobicity through C-terminal modification (e.g., esterification) can slow down self-assembly and hinder hydrogel formation. nih.gov
| Factor | Influence on Self-Assembly | Example/Observation |
|---|---|---|
| pH | Affects the charge state of the carboxylic acid group, influencing intermolecular interactions and gel rigidity. | Rigid hydrogels of some Fmoc-Phe derivatives form at pH 3.5, while weaker gels form at pH 7. nih.gov |
| Buffer Ions | Screen electrostatic charges, promoting molecular packing and influencing nanostructure morphology. | The presence of buffer ions can favor the formation of tightly packed, parallel ribbon structures. researchgate.netrsc.org |
| Hydrophobicity | A primary driving force for aggregation; modifications can tune self-assembly efficiency. | Halogenation of the phenyl side-chain enhances hydrogelation, while C-terminal esterification can impede it. nih.govrsc.org |
Stereoisomerism plays a crucial role in the self-assembly and resulting properties of Fmoc-phenylalanine hydrogels. While much of the literature focuses on Fmoc-L-phenylalanine or racemic mixtures, studies involving Fmoc-D-phenylalanine highlight the importance of chirality. The specific spatial arrangement of the D-isomer influences the packing of the molecules and the helical twisting of the resulting nanofibers. This can lead to hydrogels with distinct mechanical properties and morphologies compared to those formed from the L-enantiomer or a racemic mixture. nih.gov For example, lipase-catalyzed synthesis has been used to create Fmoc-tripeptides with residues in the D configuration, resulting in hydrogels with different characteristics. nih.gov
While both Fmoc-D-phenylalanine and Fmoc-L-phenylalanine self-assemble into hydrogels, their chiral difference leads to distinct structural and functional properties. The self-assembly of Fmoc-L-phenylalanine often results in nanofibers that exhibit a right-handed helical twist, whereas Fmoc-D-phenylalanine can form left-handed helical structures. This difference in chirality at the molecular level is amplified to the macroscopic properties of the hydrogel, affecting aspects like fiber morphology and mechanical strength. nih.govresearchgate.net Structural studies indicate that Fmoc-L-phenylalanine derivatives tend to assemble into one-dimensional nanofibrils stabilized by unidirectional hydrogen bonding and parallel π–π interactions. acs.org The distinct packing arrangements dictated by the D- versus L-configuration can be critical for applications where specific surface chirality is required, such as in chiral separations or stereoselective catalysis.
The hydrogelation of Fmoc-D-phenylalanine is driven by a combination of non-covalent interactions that stabilize the three-dimensional fibrillar network:
π-π Interactions: These are a primary driving force, occurring between the aromatic fluorenyl groups of the Fmoc moiety and between the phenyl rings of the phenylalanine residues. researchgate.netrsc.org The stacking of these aromatic systems contributes significantly to the stability of the nanofibers. researchgate.netdeakin.edu.au
Hydrophobic Interactions: The hydrophobic nature of the Fmoc group and the phenylalanine side chain promotes the aggregation of these molecules in an aqueous environment to minimize contact with water. researchgate.netresearchgate.net
Hydrogen Bonding: Hydrogen bonds form between the carbamate (B1207046) groups of the Fmoc moiety and between the carboxylic acid groups of the phenylalanine residues, contributing to the formation of β-sheet-like arrangements within the fibrils. researchgate.netacs.org
Ionic Interactions: At pH values above the pKa of the carboxylic acid, the negatively charged carboxylate groups can engage in electrostatic interactions, which can be modulated by the presence of ions in the solution. researchgate.netnih.gov
The collective action of these forces leads to a stable, self-supporting hydrogel network. researchgate.netrsc.org
Functional Biomaterials and Tissue Engineering
The unique properties of Fmoc-D-phenylalanine-based hydrogels make them promising candidates for use as functional biomaterials in tissue engineering. researchgate.netchemimpex.comchemimpex.com Their biocompatibility and biodegradability are key advantages for biomedical applications. nih.gov The nanofibrous structure of the hydrogels mimics the natural extracellular matrix (ECM), providing a suitable scaffold for cell adhesion, proliferation, and differentiation. rsc.orgresearchgate.net
These hydrogels can be used for 3D cell culture, creating a more physiologically relevant environment for studying cell behavior compared to traditional 2D cultures. rsc.orgnih.gov The mechanical properties of the hydrogels, such as stiffness, can be tuned to match those of specific tissues, which is crucial for directing cell fate. Furthermore, the self-assembling nature of Fmoc-D-phenylalanine allows for the formation of injectable hydrogels, which can be administered in a minimally invasive manner to fill irregularly shaped defects and promote tissue regeneration in situ. rsc.orgresearchgate.net These materials also hold potential as carriers for the controlled delivery of therapeutic agents, such as growth factors or drugs, directly to the site of injury or disease. nih.govrsc.orgresearchgate.net
Development of Scaffolds for Cell Culture and Tissue Engineering
The development of three-dimensional (3D) scaffolds that mimic the native extracellular matrix (ECM) is a cornerstone of tissue engineering and regenerative medicine. Fmoc-D-phenylalanine, like its L-enantiomer and dipeptide counterparts such as Fmoc-diphenylalanine (Fmoc-FF), readily self-assembles into hydrogels composed of nanofibrous networks. These fibrous networks have mechanical properties that can successfully mimic natural tissues, making them promising materials for tissue engineering scaffolds nih.gov.
The hydrogels formed from Fmoc-protected amino acids provide a hydrated, porous environment that is conducive to cell growth and proliferation. For instance, studies on the dipeptide hydrogel scaffold, Fmoc-phenylalanine-valine (Fmoc-FV), have demonstrated its successful application in the 3D culture of various cell types, including mesenchymal stem cells and endothelial cells nih.govrsc.org. While much of the foundational research has been conducted with Fmoc-L-phenylalanine derivatives, it has been shown that Fmoc-D-phenylalanine also forms stable hydrogels, indicating its potential for similar applications researchgate.net. The use of D-amino acids can offer the additional advantage of increased resistance to enzymatic degradation, which is a crucial factor for in vivo applications.
The versatility of these scaffolds allows for their functionalization to enhance cell adhesion and guide cell fate. For example, the incorporation of cell-adhesion ligands, such as the RGD sequence, into Fmoc-peptide hydrogels has been shown to improve cell attachment and proliferation rsc.org. This adaptability makes Fmoc-D-phenylalanine-based scaffolds a highly attractive platform for creating bespoke microenvironments for specific tissue engineering applications.
| Fmoc-Peptide System | Key Characteristics | Observed Cell Response | Reference |
|---|---|---|---|
| Fmoc-diphenylalanine (Fmoc-FF) | Forms rigid hydrogels with nanofibrous architecture. | Supports adhesion and proliferation of Chinese Hamster Ovarian (CHO) cells and bovine chondrocytes. | nih.gov |
| Fmoc-phenylalanine-valine (Fmoc-FV) | Thermo-sensitive and shear-thinning hydrogel. | Supports 3D culture of mesenchymal stem cells (WJ-MSCs), endothelial cells (HUVECs), and a tumor cell line (MDA-MB231). | nih.govrsc.org |
| Fmoc-D-phenylalanine | Forms stable hydrogels. | Implied potential for 3D cell culture due to hydrogel formation. | researchgate.net |
Applications in Drug Release Systems
The nanofibrous network of Fmoc-D-phenylalanine hydrogels also makes them excellent candidates for controlled drug delivery systems. The porous structure can encapsulate therapeutic molecules, which are then released over time, providing sustained local delivery and potentially reducing systemic side effects. The release mechanism is often governed by Fickian diffusion, where the drug molecules move through the pores of the hydrogel matrix acs.org.
Research on Fmoc-phenylalanine and its derivatives has demonstrated the encapsulation and sustained release of a variety of therapeutic agents. For instance, hydrogels formed from Fmoc-phenylalanine have been shown to release model dyes in a controlled manner acs.org. More complex systems, such as those based on Fmoc-diphenylalanine, have been used to deliver anti-inflammatory drugs and anticancer agents researchgate.netacs.org. The release kinetics can be tuned by altering the concentration of the gelator, which in turn affects the density and tortuosity of the nanofibrous network.
While specific drug release studies focusing exclusively on Fmoc-D-phenylalanine are not as prevalent in the literature, the principles derived from studies on Fmoc-L-phenylalanine and Fmoc-FF are directly applicable. The inherent stability of D-amino acid-based peptides against enzymatic degradation suggests that Fmoc-D-phenylalanine hydrogels could offer more prolonged drug release profiles in biological environments.
| Fmoc-Peptide System | Encapsulated Drug/Molecule | Key Finding | Reference |
|---|---|---|---|
| Fmoc-phenylalanine | Model Dyes | Release is governed by Fickian diffusion. | acs.org |
| Fmoc-diphenylalanine (Fmoc-FF) | Indomethacin (anti-inflammatory) | Biphasic release profile: initial erosion-dominated stage followed by a diffusion-controlled stage. | researchgate.net |
| Cationic Fmoc-pentafluorophenylalanine-diaminopropane | Various proteins (RNase A, Trypsin inhibitor, BSA, IgG) | Protein release profiles are dependent on the acidity of the hydrogel and the molecular weight and isoelectric point of the protein. | nih.govacs.org |
Design of Functionalized Polymers
Fmoc-D-phenylalanine serves as a versatile building block in the synthesis of functionalized polymers for biomedical applications. The Fmoc protecting group is crucial for solid-phase peptide synthesis, allowing for the controlled, stepwise addition of amino acids to create well-defined peptide sequences. These peptides can then be incorporated into larger polymer structures to impart specific biological functions.
The phenylalanine side chain, a benzyl group, can be chemically modified to introduce a wide range of functional groups. This allows for the creation of polymers with tailored properties, such as stimuli-responsiveness, enhanced biocompatibility, or specific molecular recognition capabilities. For example, polymers can be designed to respond to changes in pH or temperature, enabling the targeted delivery of drugs to specific sites in the body.
Furthermore, the self-assembling nature of the Fmoc-phenylalanine motif can be exploited to direct the organization of polymers into higher-order structures. This can be used to create materials with unique mechanical or optical properties. By incorporating Fmoc-D-phenylalanine into a polymer backbone, it is possible to create materials that combine the structural integrity of a polymer with the biological functionality of a peptide.
Piezoelectric Properties of Fmoc-D-Phenylalanine Nanofibrils
Recent discoveries have highlighted the piezoelectric properties of self-assembled peptide nanostructures. Piezoelectricity is the ability of a material to generate an electric charge in response to applied mechanical stress. This property is of significant interest for biomedical applications, as it can be used to create sensors, actuators, and energy harvesting devices that are biocompatible and can interface with biological systems.
Studies on Fmoc-diphenylalanine (Fmoc-FF) nanofibrils have shown that they exhibit shear piezoelectricity nih.gov. This piezoelectric response is thought to arise from the non-centrosymmetric nature of the underlying β-sheet topology of the self-assembled peptide network nih.govucd.ie. The regular, repeating arrangement of peptide molecules in the β-sheet structure leads to a net dipole moment that changes under mechanical strain, resulting in the generation of an electric potential.
Given that Fmoc-D-phenylalanine also self-assembles into fibrillar structures with a β-sheet conformation, it is highly probable that its nanofibrils also exhibit piezoelectric properties. The use of D-amino acids could potentially lead to materials with different piezoelectric coefficients or enhanced stability compared to their L-amino acid counterparts, although this is an area that requires further investigation.
The piezoelectricity of Fmoc-D-phenylalanine-based nanomaterials opens up possibilities for their use in applications where mechanical and electrical stimuli are important. For instance, piezoelectric scaffolds could be used in tissue engineering to promote the regeneration of tissues that are responsive to electrical cues, such as bone and nerve tissue researchgate.netsciltp.com. Mechanical forces, such as those experienced during normal physiological activity, could be converted by the scaffold into electrical signals that stimulate cell growth and differentiation.
In the context of drug delivery, piezoelectric nanomaterials could be used to create systems where drug release is triggered by an external mechanical stimulus, such as ultrasound nih.gov. This would allow for on-demand drug delivery with high spatial and temporal control. Furthermore, the piezoelectric effect could be harnessed to develop highly sensitive biosensors capable of detecting minute mechanical changes associated with biological events.
The piezoelectric response of Fmoc-peptide nanofibrils is intrinsically linked to their hierarchical self-assembly into structures with a non-centrosymmetric β-sheet topology nih.govresearchgate.net. In this arrangement, the peptide backbones form extended hydrogen-bonded sheets, and the aromatic Fmoc and phenylalanine side chains engage in π-π stacking interactions. This ordered packing of molecules creates a crystalline-like structure that lacks a center of inversion.
When a mechanical stress is applied to the nanofibril, it causes a deformation of the crystal lattice, leading to a displacement of the positive and negative charge centers and the generation of a net dipole moment. The magnitude of the piezoelectric response is dependent on the specific arrangement of the molecules in the crystal lattice and the direction of the applied stress. The inherent chirality of the D-phenylalanine building block is expected to play a crucial role in directing the formation of these non-centrosymmetric structures.
Antimicrobial Applications of Fmoc-D-Phenylalanine Hydrogels
The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the development of new antimicrobial agents. Hydrogels formed from Fmoc-phenylalanine have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) rsc.orgnih.gov.
The antibacterial action of Fmoc-phenylalanine is attributed to its surfactant-like properties. At higher concentrations, it is believed to disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death rsc.orgnih.gov. The mechanism involves the insertion of the hydrophobic Fmoc and phenylalanine moieties into the lipid bilayer of the bacterial membrane, causing a loss of its barrier function. At lower concentrations, it may inhibit bacterial growth by entering the cell and interfering with cellular processes, such as reducing glutathione levels rsc.orgnih.gov.
The use of Fmoc-D-phenylalanine in antimicrobial hydrogels is particularly advantageous. The D-enantiomer is resistant to degradation by proteases that are commonly produced by bacteria, which could enhance its stability and prolong its antibacterial effect in a clinical setting researchgate.net. The hydrogel formulation provides a means for the sustained release of the active Fmoc-D-phenylalanine monomer, maintaining an effective local concentration at the site of infection.
| Fmoc-Amino Acid Derivative | Target Bacteria | Proposed Mechanism of Action | Key Finding | Reference |
|---|---|---|---|---|
| Fmoc-phenylalanine (Fmoc-F) | Gram-positive bacteria (including MRSA) | Membrane permeabilization and integrity disruption; induction of oxidative and osmotic stress. | Effective in reducing bacterial load in vitro and in a mouse skin wound infection model. | rsc.orgnih.gov |
| Fmoc-4-fluoro-phenylalanine | Streptococcus mutans | Increases ROS levels and disrupts bacterial morphology. | Exhibits high antibacterial activity and reduces biofilm formation. | nih.gov |
| Fmoc-pentafluoro-phenylalanine (Fmoc-F5-Phe) | Streptococcus mutans | Selectively targets bacterial membranes. | Demonstrates promising antibacterial activity. | nih.gov |
| Fmoc-phenylalanine in combination with Aztreonam | Gram-negative bacteria (P. aeruginosa) | Aztreonam increases the permeability of the bacterial membrane to Fmoc-F. | Synergistic effect, expanding the antibacterial spectrum of Fmoc-F. | researchgate.net |
Inhibition of Bacterial Proliferation
Fmoc-D-phenylalanine has demonstrated significant potential in the field of antimicrobial materials, particularly in combating bacterial proliferation. Research has shown that this compound is effective against a range of Gram-positive bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA). rsc.orgresearchgate.netnih.gov Its antibacterial properties are evident both when it is in a solution and when it is incorporated into hydrogels. rsc.orgresearchgate.netnih.gov
The primary mode of action in hydrogel form is the release of Fmoc-phenylalanine, which then acts on the bacteria. rsc.orgnih.gov This slow release mechanism makes it a promising candidate for applications such as wound dressings and antimicrobial coatings. Studies have demonstrated its efficacy in reducing bacterial loads in both laboratory settings (in vitro) and in animal models of skin wound infections. rsc.orgresearchgate.netnih.gov
Furthermore, Fmoc-phenylalanine has been shown to be effective against Streptococcus mutans, a bacterium commonly associated with dental caries. It not only inhibits the growth of this bacterium but also disrupts its morphology and hinders the formation of biofilms, which are communities of bacteria that are notoriously difficult to eradicate. nih.gov While highly effective against Gram-positive bacteria, its activity against Gram-negative bacteria is limited due to the structural differences in their cell walls, which prevent the compound from easily crossing the outer membrane. researchgate.netnih.gov
| Bacterial Strain | Observed Effect | Reference |
|---|---|---|
| Gram-positive bacteria (general) | Inhibition of growth | rsc.orgresearchgate.net |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Reduction of bacterial load in vitro and in vivo | rsc.orgresearchgate.netnih.gov |
| Streptococcus mutans | Inhibition of growth, disruption of morphology, and reduction of biofilm formation | nih.gov |
| Gram-negative bacteria | Weak antibacterial activity | researchgate.netnih.gov |
Mechanism of Antimicrobial Action
The antimicrobial action of Fmoc-D-phenylalanine is multifaceted and concentration-dependent. rsc.orgnih.gov At lower concentrations, the molecule can penetrate the bacterial cell and interfere with its internal processes. Specifically, it has been shown to decrease the levels of glutathione, an important antioxidant, thereby creating a stressful environment for the bacterium. rsc.orgresearchgate.netnih.gov
At higher concentrations, Fmoc-D-phenylalanine exhibits surfactant-like properties. rsc.org This means it can interact with and disrupt the bacterial cell membrane, which is crucial for the cell's survival. This disruption leads to several detrimental effects, including:
Oxidative stress: An imbalance between the production of reactive oxygen species and the ability of the cell to detoxify them, leading to cellular damage. rsc.orgresearchgate.net
Osmotic stress: A sudden change in the solute concentration around the cell, causing a rapid change in the movement of water across the cell membrane, which can damage or destroy the cell. rsc.orgresearchgate.net
Altered membrane permeability and integrity: The disruption of the membrane's structure makes it leaky and unable to properly regulate the passage of substances, ultimately leading to cell death. rsc.orgresearchgate.netnih.gov
The inability of Fmoc-phenylalanine to effectively counter Gram-negative bacteria stems from its difficulty in penetrating their protective outer membrane. researchgate.netnih.gov However, research has shown a synergistic effect when Fmoc-phenylalanine is combined with the antibiotic aztreonam. Aztreonam disrupts the outer membrane of Gram-negative bacteria, allowing Fmoc-phenylalanine to enter the cell and exert its antimicrobial effects. nih.gov
| Concentration | Mechanism of Action | Reference |
|---|---|---|
| Low | Enters the cell and reduces glutathione levels. | rsc.orgresearchgate.netnih.gov |
| High | Acts as a surfactant, inducing oxidative and osmotic stress, and altering membrane permeability and integrity. | rsc.orgresearchgate.netnih.gov |
Analytical and Characterization Techniques in Fmoc D Phenylalanine Research
Spectroscopic Analysis
Spectroscopic techniques are fundamental for confirming the molecular structure and identifying functional groups within Fmoc-D-phenylalanine.
Infrared (IR) spectroscopy provides valuable information about the functional groups present in Fmoc-D-phenylalanine by detecting the absorption of infrared radiation that causes molecular vibrations. The characteristic absorption bands help confirm the presence of the Fmoc protecting group and the amino acid residue.
Key vibrational modes typically observed in the FTIR spectrum of Fmoc-D-phenylalanine include:
N-H stretching: A band in the region of 3200-3400 cm⁻¹ indicates the presence of the secondary amine (N-H) within the carbamate (B1207046) linkage of the Fmoc group. ntu.ac.ukresearchgate.net
C-H stretching: Absorption bands in the 2800-3100 cm⁻¹ range correspond to the stretching vibrations of aliphatic and aromatic C-H bonds from both the Fmoc moiety and the phenylalanine side chain. ntu.ac.uk
C=O stretching: Strong absorption bands are observed for the carbonyl groups. The carbamate carbonyl (part of the Fmoc group) typically appears around 1700-1740 cm⁻¹, while the carboxylic acid carbonyl (from the amino acid) is usually found in the range of 1700-1720 cm⁻¹. ntu.ac.ukresearchgate.net
Aromatic C=C stretching: Bands in the 1450-1650 cm⁻¹ region are indicative of the aromatic rings present in both the Fmoc group and the phenylalanine side chain. ntu.ac.uk
Amide II band (N-H bending and C-N stretching): Typically observed around 1500-1550 cm⁻¹. researchgate.net
FTIR is also employed to monitor changes in molecular interactions during self-assembly processes, where shifts or new bands in the spectrum can indicate alterations in hydrogen bonding or π-π stacking. researchgate.netacs.org
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is indispensable for a detailed structural elucidation of Fmoc-D-phenylalanine. It provides information on the connectivity of atoms, the chemical environment of protons and carbons, and can reveal details about molecular conformation and interactions.
¹H NMR Spectroscopy: The ¹H NMR spectrum of Fmoc-D-phenylalanine displays characteristic signals corresponding to the protons of the Fmoc group and the D-phenylalanine moiety. Typical assignments include:
Fmoc Aromatic Protons: Multiple signals in the range of δ 7.20–7.80 ppm, arising from the protons on the fluorene (B118485) ring system. ntu.ac.ukchemicalbook.com
Fmoc CH Proton: A signal typically found around δ 4.15–4.25 ppm, associated with the methine proton on the fluorene ring. ntu.ac.ukchemicalbook.com
Fmoc CH₂ Protons: Often appearing as a multiplet around δ 4.30–4.45 ppm. ntu.ac.uk
D-Phenylalanine α-CH Proton: A signal observed around δ 4.80–4.95 ppm, characteristic of the chiral center of the amino acid. ntu.ac.ukchemicalbook.com
D-Phenylalanine β-CH₂ Protons: Two distinct signals, typically in the δ 2.80–3.20 ppm range, due to the diastereotopic nature of these protons. ntu.ac.ukchemicalbook.com
D-Phenylalanine Aromatic Protons: Signals in the δ 7.00–7.40 ppm range, corresponding to the phenyl ring of the amino acid side chain. ntu.ac.ukchemicalbook.com
NH Proton: Can appear as a broad signal, often in the δ 6.00–8.00 ppm range, depending on the solvent and concentration. ntu.ac.ukchemicalbook.com
¹³C NMR Spectroscopy: ¹³C NMR provides complementary structural information by identifying the carbon backbone:
Fmoc CH Carbon: Typically observed around δ 47.0 ppm. ntu.ac.ukchemicalbook.com
Fmoc CH₂ Carbon: Usually found around δ 67.0–67.5 ppm. ntu.ac.ukchemicalbook.com
D-Phenylalanine α-CH Carbon: Appears around δ 53.0–53.5 ppm. ntu.ac.ukchemicalbook.com
D-Phenylalanine β-CH₂ Carbon: Typically resonates around δ 37.5–38.0 ppm. ntu.ac.ukchemicalbook.com
Carbonyl Carbons: Signals for the carbamate and carboxylic acid carbonyls appear in the δ 170–175 ppm range. ntu.ac.ukchemicalbook.com
Aromatic Carbons: Multiple signals in the δ 120–145 ppm range for both Fmoc and phenylalanine aromatic carbons. ntu.ac.ukchemicalbook.com
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to unequivocally assign complex spectral signals and confirm structural assignments. ntu.ac.ukchemicalbook.com
Table 5.1.1: Representative ¹H NMR Chemical Shifts for Fmoc-D-Phenylalanine (in DMSO-d₆)
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
| Fmoc Aromatic | 7.20 – 7.80 | Multiplets |
| Fmoc CH | 4.15 – 4.25 | Multiplet |
| Fmoc CH₂ | 4.30 – 4.45 | Multiplet |
| D-Phe α-CH | 4.80 – 4.95 | Multiplet |
| D-Phe β-CH₂ | 2.80 – 3.20 | Multiplets |
| D-Phe Aromatic | 7.00 – 7.40 | Multiplets |
| NH | 6.00 – 8.00 (variable) | Broad Signal |
| COOH (in DMSO-d₆) | ~12.8 | Singlet |
Note: Chemical shifts can vary depending on the solvent, concentration, and temperature.
The fluorenylmethoxycarbonyl (Fmoc) group possesses intrinsic fluorescence properties, typically emitting in the UV-Vis range upon excitation. This characteristic makes fluorescence spectroscopy a powerful, non-disruptive tool for monitoring the self-assembly processes of Fmoc-D-phenylalanine and its derivatives.
Changes in fluorescence intensity, emission wavelength, or the appearance of new spectral features, such as excimer formation (a redshift in emission, often observed around 310-312 nm), can provide real-time insights into the aggregation state, kinetics, and structural transitions occurring during hydrogel formation or other self-assembly phenomena. researchgate.netreading.ac.ukfrontiersin.orgrsc.org The fluorescence can also be used to determine critical aggregation concentrations (CACs) by monitoring the onset of fluorescence changes as a function of compound concentration. reading.ac.uk
Circular Dichroism (CD) spectroscopy is sensitive to the chiral environment and is extensively used to probe the secondary structure and conformational changes of molecules, particularly during self-assembly. Fmoc-D-phenylalanine, being a chiral molecule, exhibits distinct CD spectra.
In the context of self-assembly, CD spectroscopy can reveal the formation of ordered structures such as β-sheets. Characteristic CD signals for β-sheet structures include a negative band typically around 215 nm and a positive band around 196 nm. frontiersin.orgsubr.edu Furthermore, interactions between the Fmoc groups, such as π-π stacking, can also manifest as specific CD signals, often observed as a negative band in the 270 nm region. frontiersin.orgrsc.org By analyzing CD spectra under different conditions (e.g., concentration, pH, temperature), researchers can gain insights into the conformational stability and the nature of the supramolecular architectures formed by Fmoc-D-phenylalanine. reading.ac.uksubr.edu
Chromatographic Methods for Enantiomeric Separation and Purity Assessment
Chromatographic techniques are vital for quantifying the chemical purity and, critically, the enantiomeric purity of Fmoc-D-phenylalanine.
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of Fmoc-D-phenylalanine, ensuring the absence of synthetic by-products or degradation products. Reverse-phase HPLC is commonly employed, with detection typically performed using UV absorbance, often at wavelengths where the Fmoc group shows strong absorption (e.g., 254 nm or 265 nm). Typical purity values reported for Fmoc-D-phenylalanine are generally above 97.5% or 99.0%. thermofisher.comsigmaaldrich.comtcichemicals.com
Table 5.2.1: Reported Purity of Fmoc-D-Phenylalanine
| Method | Purity Specification | Source |
| HPLC (Area %) | ≥ 97.5 % | thermofisher.com |
| HPLC (Area %) | ≥ 99.0 % | sigmaaldrich.com |
| HPLC (TLC) | ≥ 98 % | sigmaaldrich.com |
| HPLC | > 98.0 % | tcichemicals.com |
| Chiral HPLC (Enantiomeric) | ≥ 99.5 % | chemimpex.com |
| HPLC (Assay, acidimetric) | ≥ 97.0 % | sigmaaldrich.com |
Chiral HPLC is indispensable for determining the enantiomeric purity, ensuring that the material is predominantly the D-enantiomer and quantifying any contamination by the L-enantiomer. This is crucial for applications where stereochemistry dictates biological activity or self-assembly behavior. Chiral HPLC methods typically utilize specialized chiral stationary phases (CSPs), often based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) derivatives), which can effectively separate enantiomers. researchgate.netmdpi.comphenomenex.com These methods are capable of achieving baseline resolution for Fmoc-protected amino acids, with enantiomeric purities often exceeding 99.5%. sigmaaldrich.comchemimpex.com The separation order and retention times are dependent on the specific CSP and mobile phase composition. researchgate.netphenomenex.com
Optical Rotation: Complementary to chiral HPLC, polarimetry is used to measure the specific optical rotation, which is a direct indicator of the enantiomeric excess. For Fmoc-D-phenylalanine, this value is typically reported as positive, for example, +38° to +42° (at 20°C, 589 nm, C=1 in DMF) or +37 ±2.5° (at 20°C, 589 nm, C=1 in DMF). thermofisher.comchemimpex.com
Chiral Stationary Phases and Mobile Phase Optimization
The enantiomeric purity of Fmoc-D-phenylalanine is critical, especially when used in chiral synthesis or for creating peptides with specific biological activities. High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is a primary method for achieving and verifying enantiomeric separation. Macrocyclic glycopeptide-based CSPs, such as those derived from vancomycin, teicoplanin, and ristocetin (B1679390) A, have demonstrated significant utility for the chiral analysis of N-blocked amino acids, including Fmoc-protected ones sigmaaldrich.com. These phases offer multimodal capabilities and broad selectivity, allowing for the resolution of a wide variety of amino acids and their derivatives.
Optimization of mobile phase composition is crucial for achieving baseline resolution. For Fmoc-amino acids, both polar organic and reversed-phase modes have proven effective on CSPs like CHIROBIOTIC R and CHIROBIOTIC T sigmaaldrich.comsigmaaldrich.com. Volatile buffers such as ammonium (B1175870) trifluoroacetate (B77799) or ammonium acetate (B1210297) are often used, rendering the mobile phases compatible with LC-MS platforms sigmaaldrich.comsigmaaldrich.com. For instance, using a mobile phase of acetonitrile (B52724) and methanol (B129727) with ammonium acetate has been employed for Fmoc-amino acid separations sigmaaldrich.com. Research has shown that the carboxylate group of the analyte interacts with the chiral amino group of the CSP, playing a key role in chiral recognition sigmaaldrich.com.
Subcritical Fluid Chromatography (SFC) for Enantioseparations
Subcritical Fluid Chromatography (SFC) offers advantages such as faster separations, reduced environmental impact, and easier mobile phase removal, making it a competitive choice for preparative-scale enantiomer separations researchgate.net. SFC has been successfully applied to the enantioseparation of Nα-Fmoc protected amino acids using polysaccharide-based chiral stationary phases researchgate.netresearchgate.netnih.gov. Studies have compared SFC with HPLC, revealing that while SFC separations often exhibit similar behaviors to normal-phase HPLC, they can offer benefits in terms of resolution and throughput researchgate.net.
For example, the chiral separation of D- and L-Fmoc amino acids has been performed using Lux Cellulose-1 (polysaccharide-based) columns under both HPLC and SFC conditions, allowing for a comparison of selectivity and separation efficiency researchgate.net. Mobile phase optimization in SFC typically involves carbon dioxide with co-solvents like methanol researchgate.netnih.govmdpi.com. Research indicates that the elution order of D-enantiomers preceding L-enantiomers is a general rule observed in both liquid and subcritical fluid chromatography modes, often governed by ion-exchange principles nih.gov.
Microscopy for Morphological Characterization of Self-Assembled Structures
Fmoc-protected amino acids, including Fmoc-D-phenylalanine, are known to self-assemble into various supramolecular structures such as hydrogels, nanofibers, and nanotubes, driven by non-covalent interactions like π-π stacking, hydrogen bonding, and hydrophobic interactions researchgate.netnih.govfrontiersin.org. Microscopy techniques are essential for visualizing and characterizing the morphology, size, and arrangement of these self-assembled architectures.
Atomic Force Microscopy (AFM) and Piezoresponse Force Microscopy (PFM)
Atomic Force Microscopy (AFM) provides high-resolution topographical mapping of the self-assembled structures, allowing for detailed analysis of surface features and dimensions. AFM studies on Fmoc-FF nanofibrils have revealed individual fibrils with heights of approximately 3 nm, with larger entangled bundles also observed ucd.iepsu.edursc.org. AFM can also be used for nanoindentation experiments to probe mechanical properties rsc.org.
Piezoresponse Force Microscopy (PFM) is employed to investigate the piezoelectric properties of these self-assembled materials. Research on Fmoc-FF nanofibrils has shown that they exhibit shear piezoelectricity, potentially arising from the non-centrosymmetric nature of their underlying β-sheet topology ucd.ieresearchgate.net. This piezoelectric response is considered advantageous for biomedical applications requiring electrical or mechanical stimuli ucd.ie.
X-ray Diffraction for Structural Elucidation
X-ray Diffraction (XRD) is a powerful technique for determining the crystalline structure and identifying different solid-state forms of compounds like Fmoc-D-phenylalanine.
Powder X-ray Diffraction for Polymorphic Forms
Powder X-ray Diffraction (PXRD) is particularly useful for identifying different crystalline forms (polymorphs) and assessing the degree of crystallinity in solid materials researchgate.netresearchgate.net. Fmoc-phenylalanine powder typically exhibits sharp, distinct peaks in PXRD patterns, indicative of a crystalline nature. In contrast, lyophilized gels of Fmoc-phenylalanine may show broader peaks, suggesting semicrystalline characteristics researchgate.netresearchgate.net. Studies have indicated that Fmoc-phenylalanine can exist in different polymorphic states, with transitions possibly occurring upon gelation or drying researchgate.netresearchgate.net. PXRD data can provide information on inter-sheet and inter-strand distances, as well as π-π stacking, which are critical for understanding self-assembly mechanisms researchgate.net. For example, characteristic peaks with d-spacings of 11.7 Å, 4.8-4.9 Å, and 3.4 Å have been observed, corresponding to inter-sheet distance, inter-strand distance, and π-π stacking, respectively researchgate.net.
Computational Studies and Molecular Modeling
Molecular Dynamics Simulations for Self-Assembly and Interaction Mechanisms
Molecular dynamics (MD) simulations are a powerful computational method used to investigate the self-assembly of Fmoc-amino acid derivatives into complex nanostructures. nih.govresearchgate.net These simulations model the interactions and movements of atoms and molecules over time, revealing the fundamental forces that drive the formation of larger aggregates, such as nanofibers and hydrogels.
For Fmoc-peptide systems, MD simulations have shown that self-assembly is a rapid process, often occurring within a short simulation timeframe in aqueous solutions. researchgate.net The primary driving force behind the assembly of Fmoc-protected amino acids is the π-π stacking interaction between the aromatic fluorenyl (Fmoc) groups. researchgate.netresearchgate.net These interactions cause the Fmoc moieties to stack in the core of the assembling structure, while the amino acid side chains are exposed to the solvent. nih.govresearchgate.net
Simulations of various Fmoc-dipeptides, such as Fmoc-diphenylalanine (Fmoc-FF), have demonstrated the formation of well-ordered cylindrical nanostructures. researchgate.net Computational analyses, including the radial distribution function (RDF) between fluorenyl rings, confirm typical π-π interaction distances and geometries like T-shaped and Herringbone structures within these assemblies. researchgate.net
Beyond π-π stacking, hydrogen bonding plays a crucial role in stabilizing the resulting nanostructures. nih.govresearchgate.net This includes inter-residue hydrogen bonds, interactions with surrounding water molecules, and, in some models, the formation of water bridges that can further stabilize the self-assembled aggregate. nih.govresearchgate.net While early models often assumed the prevalence of β-sheet-like hydrogen bonding, some computational studies suggest that for short conjugated peptides, this is not the dominant stabilizing factor. nih.gov Instead, the combination of Fmoc group stacking and hydrogen bonding with water creates an amphiphilic surface, which may contribute to the aggregation of fibrils into the larger nanoscale fibers observed experimentally. nih.gov The chirality of the amino acid, such as the D-configuration in Fmoc-D-phenylalanine, can influence the helical direction of the resulting self-assembled nanotubes. nih.govscispace.com
| Electrostatic Repulsions | Repulsive forces between ionized groups, such as carboxyl groups at neutral pH. researchgate.net | Influences the final structure and arrangement of the peptides within the assembly. researchgate.net |
In Silico Prediction of Peptide Conformation and Stability
In silico tools are widely used to predict the three-dimensional structure, conformation, and stability of peptides containing modified amino acids like Fmoc-D-phenylalanine. These predictive models are crucial for designing peptides with specific structural and functional properties.
Computational methods can predict the likelihood of a peptide's successful synthesis based on its amino acid sequence, which is valuable before committing to resource-intensive chemical synthesis. researchgate.net For structural prediction, tools like PepFold4 can model the 3D structures of short peptides, providing insights into their spatial configuration based on identifying low-energy conformations. mdpi.com
The conformation of a peptide is heavily influenced by its sequence. The inclusion of a D-amino acid like D-phenylalanine can induce specific turns or disrupt standard secondary structures like α-helices, leading to unique conformational preferences. Mutation protocols and rotamer libraries are used to predict the side-chain configuration when a D-amino acid is incorporated into a peptide sequence. semanticscholar.org These predictions are critical for understanding how such a substitution might alter the peptide's interaction with its biological target. semanticscholar.org
Stability is another key parameter assessed through computational methods. For instance, studies on double-fluorinated Fmoc-Phe derivatives have shown that the position of a single atom can significantly impact the stability and physical properties of the resulting hydrogels. nih.gov MD simulations can be employed to assess the conformational stability of these peptides over time, revealing how modifications influence their structural integrity. nih.gov These simulations can also predict how the peptide will behave at finite temperatures, which is more representative of biological conditions than static crystal structures. semanticscholar.org
Docking and Binding Studies for Drug Design
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design to screen potential drug candidates and to understand their mechanism of action at a molecular level. Fmoc-D-phenylalanine is utilized in the design of peptide-based drugs, and docking studies are instrumental in this process. chemimpex.com
The introduction of D-phenylalanine into peptide sequences has been shown to enhance receptor binding affinities. nih.gov For example, incorporating D-Phe into Gonadotropin-Releasing Hormone (GnRH) peptides improved their binding to the GnRH receptor. nih.gov Docking studies can elucidate the reasons for this enhanced affinity by modeling the interactions between the peptide and the receptor's binding pocket. These models can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to the stability of the peptide-receptor complex. mdpi.comnih.gov
In a study focused on developing dipeptidyl peptidase 4 (DPP-4) inhibitors for type 2 diabetes, molecular docking was used to analyze the binding modes of various (S)-phenylalanine derivatives. nih.gov The results provided insights into how different substitutions on the phenylalanine structure impacted the inhibitory activity, guiding the design and optimization of more potent inhibitors. nih.gov Similarly, docking simulations can be used to assess the binding of Fmoc-D-phenylalanine-containing peptides to therapeutic targets in areas like oncology. chemimpex.comchemimpex.com
The general workflow for these studies involves predicting the 3D structure of the peptide, identifying a protein target, and then using docking algorithms to predict the binding affinity and pose. mdpi.com This in silico approach allows researchers to prioritize the most promising peptide candidates for further experimental validation. mdpi.com
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| (9-fluorenylmethoxycarbonyl)-D-phenylalanine | Fmoc-D-phenylalanine, Fmoc-D-Phe-OH |
| (9-fluorenylmethoxycarbonyl)-L-phenylalanine | Fmoc-L-phenylalanine, FmocF |
| (9-fluorenylmethoxycarbonyl)-diphenylalanine | Fmoc-FF |
| (9-fluorenylmethoxycarbonyl)-dialanine | Fmoc-AA |
| (9-fluorenylmethoxycarbonyl)-Phe-Phe-Asp | Fmoc-FFD |
| (9-fluorenylmethoxycarbonyl)-3,4-difluoro-phenylalanine | Fmoc-3,4F-Phe |
| (9-fluorenylmethoxycarbonyl)-3,5-difluoro-phenylalanine | Fmoc-3,5F-Phe |
| Gonadotropin-Releasing Hormone | GnRH |
Future Directions and Emerging Research Areas
Novel Fmoc-D-Phenylalanine Derivatives with Tunable Properties
The development of new Fmoc-D-phenylalanine derivatives with tailored characteristics is a significant and expanding area of research. By modifying the phenylalanine side chain, scientists can fine-tune the properties of the resulting peptides and proteins, opening up new possibilities for therapeutic and diagnostic applications.
One area of focus is the creation of derivatives with altered hydrophobicity and steric bulk. For instance, the introduction of different functional groups can influence how a peptide interacts with its biological target. Halogenated derivatives, such as those containing fluorine or iodine, are of particular interest. fishersci.nlchemimpex.com The presence of a fluorine atom can enhance bioactivity and stability, leading to improved binding affinity in peptide interactions. chemimpex.com This is critical in the design of more effective peptide-based drugs. chemimpex.com N-Fmoc-4-iodo-D-phenylalanine, for example, is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. fishersci.nl
Another promising approach is the development of derivatives that can form specialized nanostructures. The self-assembly properties of Fmoc-phenylalanine derivatives can be harnessed to create hydrogels with specific mechanical and functional characteristics. These hydrogels have potential applications in tissue engineering and as advanced drug delivery systems. mdpi.com For example, Fmoc-diphenylalanine can self-assemble into hydrogels that can be used for the controlled release of drugs. mdpi.com
Researchers are also exploring derivatives that can be used to study protein interactions and functions more effectively. By incorporating these modified amino acids into peptides, scientists can probe the intricacies of biological processes at a molecular level. chemimpex.com This is particularly valuable in academic research for exploring novel biochemical pathways and identifying new therapeutic targets. chemimpex.com
The following table provides a glimpse into the variety of Fmoc-D-phenylalanine derivatives and their potential applications:
| Derivative Name | Key Feature | Potential Application |
| N-Fmoc-4-iodo-D-phenylalanine | Contains an iodine atom | Pharmaceutical and agrochemical synthesis fishersci.nl |
| Fmoc-2-fluoro-D-phenylalanine | Contains a fluorine atom | Enhanced bioactivity and stability in peptide drugs chemimpex.com |
| Fmoc-4-amino-D-phenylalanine | Enhances solubility and reactivity | Peptide-based therapeutics and protein interaction studies chemimpex.com |
| Fmoc-alpha-methyl-D-phenylalanine | Methylated alpha-carbon | Proteomics research scbt.com |
Integration into Advanced Automated Synthesis Platforms
The demand for synthetic peptides is growing rapidly, driven by their increasing use in research, diagnostics, and therapeutics. To meet this demand, there is a strong push to integrate building blocks like Fmoc-D-phenylalanine into advanced automated synthesis platforms. These platforms offer numerous advantages over traditional manual methods, including higher throughput, improved consistency, and reduced labor costs.
Automated solid-phase peptide synthesis (SPPS) is the most common method for producing synthetic peptides. beilstein-journals.org The Fmoc/t-Bu protecting group strategy is widely used in automated SPPS. beilstein-journals.org This involves using the Fmoc group to protect the N-terminus of the amino acid, which can be removed under basic conditions. beilstein-journals.org This allows for the sequential addition of amino acids to build the desired peptide chain. beilstein-journals.org
Recent advancements in automation have led to the development of microwave-assisted peptide synthesizers. beilstein-journals.org These instruments use microwave energy to accelerate the coupling and deprotection steps, significantly reducing synthesis times. beilstein-journals.org The integration of Fmoc-D-phenylalanine and its derivatives into these advanced platforms is crucial for the efficient production of complex peptides. iris-biotech.de
Furthermore, there is a growing interest in developing more sustainable and environmentally friendly synthesis methods. tandfonline.comrsc.org This includes the use of greener solvents and reagents, as well as the development of more efficient workflows that minimize waste. tandfonline.comrsc.org The integration of these green chemistry principles into automated synthesis platforms is a key area of future research. tandfonline.comrsc.org
Personalized Medicine Applications of Peptide-Based Drugs
Peptide-based drugs are playing an increasingly important role in the era of personalized medicine. datainsightsmarket.com Their high specificity and low toxicity make them ideal candidates for developing targeted therapies that are tailored to the individual needs of patients. Fmoc-D-phenylalanine is a key building block in the synthesis of many of these personalized peptide therapeutics. chemimpex.comarchivemarketresearch.com
One of the key advantages of peptide drugs is their ability to be designed to interact with specific biological targets with high affinity and selectivity. This allows for the development of drugs that are more effective and have fewer side effects than traditional small-molecule drugs. The use of D-amino acids, such as D-phenylalanine, can enhance the stability of peptide drugs by making them resistant to enzymatic degradation.
The development of peptide-based vaccines is another exciting area of personalized medicine. These vaccines use synthetic peptides to elicit a targeted immune response against cancer cells or infectious agents. The ability to rapidly and efficiently synthesize custom peptides using automated platforms is essential for the development of these personalized vaccines.
As our understanding of the genetic and molecular basis of disease continues to grow, so too will the demand for personalized peptide-based drugs. Fmoc-D-phenylalanine will undoubtedly continue to be a critical component in the development of these next-generation therapies. archivemarketresearch.com
Eco-Friendly Manufacturing Practices for Fmoc-D-Phenylalanine
The chemical industry is under increasing pressure to adopt more sustainable and environmentally friendly manufacturing practices. datainsightsmarket.comdatainsightsmarket.com This is particularly true for the production of specialty chemicals like Fmoc-D-phenylalanine, where traditional synthesis methods can generate significant amounts of hazardous waste. tandfonline.com As a result, there is a growing focus on developing greener manufacturing processes for this important compound.
One promising approach is the use of enzymatic synthesis. Enzymes are highly specific catalysts that can be used to carry out chemical reactions under mild conditions, reducing the need for harsh reagents and solvents. Researchers are exploring the use of enzymes to produce Fmoc-D-phenylalanine and other protected amino acids in a more sustainable manner.
Another area of research is the development of greener solvent systems for peptide synthesis. tandfonline.com Traditional solvents like dimethylformamide (DMF) are toxic and difficult to dispose of. tandfonline.com Scientists are investigating the use of alternative solvents, such as ionic liquids and deep eutectic solvents, which are less harmful to the environment. tandfonline.com Additionally, protocols are being developed that utilize agro-waste derived solvent media, further reducing the environmental impact. nih.goveurekaselect.com
The development of more efficient and atom-economical synthesis routes is also a key goal. This involves designing synthetic pathways that maximize the incorporation of starting materials into the final product, minimizing the generation of byproducts. By embracing these green chemistry principles, the chemical industry can reduce its environmental footprint and produce Fmoc-D-phenylalanine in a more sustainable way. rsc.orgpeptide.com
Expanding Applications in Agrochemicals
While the primary applications of Fmoc-D-phenylalanine have traditionally been in the pharmaceutical and biotechnology sectors, there is growing interest in its use in the agrochemical industry. fishersci.nl The unique properties of this compound and its derivatives make them attractive candidates for the development of new and more effective crop protection products.
One potential application is in the development of novel herbicides and pesticides. By incorporating Fmoc-D-phenylalanine derivatives into new molecules, researchers can create compounds that are more potent and selective than existing products. This could lead to the development of herbicides that target specific weeds without harming the desired crops, or pesticides that are more effective against resistant pests. For example, certain phenylalanine analogs have been investigated as inhibitors of essential plant enzymes.
Another area of exploration is the use of Fmoc-D-phenylalanine in the development of plant growth regulators. These compounds can be used to enhance crop yields, improve stress tolerance, and control plant development. The ability to synthesize custom peptides containing Fmoc-D-phenylalanine opens up new possibilities for creating highly specific and effective plant growth regulators.
The use of Fmoc-D-phenylalanine in agrochemicals is still in its early stages, but it represents a promising new frontier for this versatile compound. As the demand for more sustainable and effective agricultural solutions continues to grow, so too will the interest in exploring the potential of Fmoc-D-phenylalanine in this important sector.
Q & A
Q. What are the standard protocols for synthesizing peptides containing Fmoc-D-phenylalanine?
Fmoc-D-phenylalanine is typically incorporated into peptides via solid-phase peptide synthesis (SPPS) . Key steps include:
- Resin preparation : Use preloaded Fmoc-D-Phe-Wang resin (0.2 mM scale) swelled in DMF for 20 minutes .
- Deprotection : Remove Fmoc groups with 30% piperidine in DMF (2 × 20 min) .
- Coupling : Activate amino acids (e.g., Fmoc-D-Phe-OH) with HBTU/HOBt and DIEA (3 eq) in DMF for 30 minutes. Repeat coupling steps to improve yield .
- Cleavage : Use TFA/triisopropylsilane/phenol (95:2.5:2.5) for 2–4 hours to release the peptide from the resin .
Q. How is enantiomeric purity confirmed for Fmoc-D-phenylalanine derivatives?
Enantiomeric purity is validated using circular dichroism (CD) and reverse-phase HPLC . For example:
Q. What purification methods are effective for Fmoc-D-phenylalanine-containing peptides?
Reverse-phase HPLC with PLRP-S columns (Agilent) under basic conditions (0.1% NHOH) achieves >95% purity. Basic conditions minimize aggregation during purification .
Advanced Research Questions
Q. How can contradictions between spectroscopic and microscopy data be resolved in Fmoc-D-Phe self-assembly studies?
Discrepancies between CD (indicating β-sheets) and TEM (showing nanotubes) arise from hierarchical assembly. To resolve:
Q. What strategies optimize Fmoc removal in acid-sensitive peptide sequences?
For acid-labile protecting groups (e.g., Trt or Pmc), employ ionic liquid-based deprotection (e.g., [BMIM][BF] with 20% piperidine). This method achieves >90% Fmoc cleavage at room temperature without damaging acid-sensitive residues .
Q. How does Fmoc-D-Phe enhance photocatalytic hydrogel performance?
Fmoc-D-Phe forms a semiconducting hydrogel with g-CN/S nanocomposites (5–10% w/w). The D-configuration improves chiral packing, enhancing charge transfer efficiency. Key steps:
Q. What advanced techniques validate non-proteolytic peptide linkages in Fmoc-D-Phe derivatives?
For γ-glutamyl-D-Phe synthesis:
- Use HPLC/ESI-MS (MH = 295.1 m/z) to confirm bond formation .
- Perform 2D-NMR (e.g., - HSQC) to assign non-canonical linkages and rule out racemization .
Methodological Notes
- Avoid aggregation : Sonicate Fmoc-D-Phe solutions at 90°C for 1 hour before crystallization .
- Handling deuterated analogs : Use Fmoc-Ala-OH-2,3,3,3-d for isotopic labeling studies, ensuring 98 atom % D purity .
- Safety : Fmoc-D-Phe is non-hazardous per GHS, but use closed systems and PPE (gloves, goggles) during synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
